molecular formula C20H19NO4 B2928475 1'-(2-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705307-06-7

1'-(2-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B2928475
CAS RN: 1705307-06-7
M. Wt: 337.375
InChI Key: HRWIFYDIWUYHKD-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties refer to a substance’s ability to undergo chemical changes .

Scientific Research Applications

Novel Spiropiperidines as σ-Receptor Ligands

Research has identified novel spiropiperidines, including structures similar to the specified compound, as highly potent and subtype selective σ-receptor ligands. These compounds exhibit affinity for σ1- and σ2-receptors, which are investigated for their potential in treating neurological disorders and pain. The synthesis involves bromine/lithium exchange, addition to piperidin-4-one, and subsequent cyclization, highlighting their significance in developing new therapeutic agents (Maier & Wünsch, 2002).

Spiro-Isobenzofuranone Histamine H3 Receptor Inverse Agonists

Spiro-isobenzofuranones have been discovered as potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists. These compounds, through extensive screening and modification, demonstrated significantly improved H3 activity, suggesting their potential use in treating central nervous system (CNS) disorders (Jitsuoka et al., 2008).

Sila-Analogues of σ Ligands

Research into the 1'-(2-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one derivatives has extended into exploring sila-analogues of high-affinity, selective σ ligands. This involves replacing the carbon spirocenter with a silicon atom, providing insights into the structural requirements for σ receptor affinity and selectivity, contributing to the development of novel CNS receptor ligands (Tacke et al., 2003).

1,3-Dipolar Cycloaddition Reactions

The compound and its derivatives have been involved in 1,3-dipolar cycloaddition reactions with N-benzylazomethine ylide, leading to the production of spiro-fused oxazolidines. This synthetic approach offers a pathway to generate novel spiro compounds with potential applications in material science and medicinal chemistry (Santos et al., 2015).

Mercury Ion Detection

Spiropyran derivatives related to the compound have been synthesized and evaluated for their affinity towards toxic metal ions, such as mercury. These derivatives exhibit a visible color change upon binding with Hg2+ ions, indicating their potential as sensitive and selective sensors for environmental monitoring and safety applications (Kumar et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. This is particularly important for drugs, as it helps understand how they exert their effects .

Safety and Hazards

Safety and hazards analysis involves understanding the risks associated with handling and using the compound. This includes its toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research interest, and possible modifications to improve its properties .

properties

IUPAC Name

1'-(2-methoxybenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-24-17-9-5-3-7-15(17)18(22)21-12-10-20(11-13-21)16-8-4-2-6-14(16)19(23)25-20/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWIFYDIWUYHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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